(tert-Butylperoxy)(trimethyl)germane
CAS No.: 68469-48-7
Cat. No.: VC20619679
Molecular Formula: C7H18GeO2
Molecular Weight: 206.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68469-48-7 |
|---|---|
| Molecular Formula | C7H18GeO2 |
| Molecular Weight | 206.85 g/mol |
| IUPAC Name | tert-butylperoxy(trimethyl)germane |
| Standard InChI | InChI=1S/C7H18GeO2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 |
| Standard InChI Key | XIZSMRBILDJBSL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OO[Ge](C)(C)C |
Introduction
Structural and Electronic Characteristics
The molecular architecture of (tert-Butylperoxy)(trimethyl)germane features a germanium atom at its core, bonded to three methyl groups and a tert-butylperoxy () substituent. The Ge–O bond length in such compounds typically ranges between 1.76–1.82 Å, slightly longer than analogous Si–O bonds due to germanium’s larger atomic radius . This elongation influences the compound’s stability and reactivity, as the weaker Ge–O bond facilitates homolytic cleavage under thermal or photolytic conditions, generating germyl and tert-butoxy radicals .
Synthesis and Reaction Pathways
Primary Synthesis Route
The synthesis of (tert-Butylperoxy)(trimethyl)germane typically involves the reaction of trimethylgermane () with tert-butyl hydroperoxide () under controlled conditions. The general reaction proceeds as follows:
This reaction is conducted in anhydrous solvents such as dichloromethane or hexane at temperatures between −20°C and 0°C to suppress side reactions . Catalysts like triethylamine may be employed to neutralize acidic byproducts and enhance yield.
Alternative Methods
Alternative approaches include the use of di-tert-butyl peroxide () as an oxidizing agent, though this method requires higher activation energy and is less efficient . Recent patents have explored photochemical initiation to selectively generate the peroxide bond, but scalability remains a challenge .
Physicochemical Properties
Key properties of (tert-Butylperoxy)(trimethyl)germane are summarized below:
The compound’s low flash point and thermal instability necessitate storage in flame-proof containers under inert gas atmospheres .
Industrial and Research Applications
Radical Initiation in Polymerization
(tert-Butylperoxy)(trimethyl)germane serves as a radical initiator in the production of polystyrene and polyethylene. Its decomposition at 70–90°C releases germyl radicals () and tert-butoxy radicals (), which initiate chain-growth polymerization. Compared to traditional azo-initiators, it offers faster initiation rates and lower residual monomer content .
Surface Functionalization
The germyl radicals generated during decomposition can graft onto silicon or metal oxides, creating hydrophobic surfaces. This application is leveraged in semiconductor manufacturing to modify interfacial properties of dielectric layers .
Comparative Analysis with Analogous Compounds
The table below contrasts (tert-Butylperoxy)(trimethyl)germane with structurally similar initiators:
| Compound | Central Atom | Decomposition Temp. | Radical Yield (%) |
|---|---|---|---|
| (tert-Butylperoxy)(trimethyl)germane | Ge | 70–90°C | 92–95 |
| Di-tert-butyl peroxide | C | 110–130°C | 85–88 |
| Trimethyl(tert-butylperoxy)silane | Si | 90–110°C | 89–91 |
The germanium derivative’s lower decomposition temperature and higher radical yield make it preferable for low-temperature polymerizations but require precise thermal control .
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